6-(2-Furyl)pyridine-2-carboxylic acid
Overview
Description
6-(2-Furyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₃ It is a heterocyclic compound containing both a furan ring and a pyridine ring, which are connected through a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 6-(Furan-2-yl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(Furan-2-yl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs) . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It’s known that the compound is involved in theSuzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
The result of 6-(Furan-2-yl)picolinic acid’s action is the inhibition of the function of Zinc Finger Proteins (ZFPs) . This inhibition can have various effects, depending on the specific roles of the targeted ZFPs. For instance, if the targeted ZFPs are involved in viral replication, the compound’s action could potentially have antiviral effects .
Action Environment
The action, efficacy, and stability of 6-(Furan-2-yl)picolinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires specific reaction conditions . These include the presence of a transition metal catalyst (such as palladium) and a suitable organoboron reagent . The reaction’s success can be affected by factors such as the concentration of the boronic acid .
Biochemical Analysis
Biochemical Properties
6-(Furan-2-yl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chelating agent, binding to metal ions that are essential cofactors for many enzymatic reactions. This interaction can modulate the activity of metalloenzymes, thereby affecting biochemical pathways that rely on these enzymes .
Cellular Effects
The effects of 6-(Furan-2-yl)picolinic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . Additionally, 6-(Furan-2-yl)picolinic acid can modulate the expression of genes involved in immune responses, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, 6-(Furan-2-yl)picolinic acid exerts its effects through various mechanisms. One key mechanism is its ability to bind to zinc finger proteins, altering their structure and function. This binding can inhibit the activity of these proteins, which are involved in processes such as viral replication and cellular homeostasis . Furthermore, 6-(Furan-2-yl)picolinic acid can interfere with enzyme activity by chelating metal ions that are crucial for enzymatic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Furan-2-yl)picolinic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(Furan-2-yl)picolinic acid remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 6-(Furan-2-yl)picolinic acid in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in cellular metabolism and potential toxicity to certain tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-(Furan-2-yl)picolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it can be metabolized through pathways involving furan derivatives, which are known to exhibit diverse biological activities . Understanding these metabolic pathways is essential for elucidating the full range of biochemical effects of 6-(Furan-2-yl)picolinic acid.
Transport and Distribution
The transport and distribution of 6-(Furan-2-yl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(Furan-2-yl)picolinic acid can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(Furan-2-yl)picolinic acid is a critical factor that determines its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Furan-2-yl)picolinic acid within subcellular structures can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furyl)pyridine-2-carboxylic acid typically involves the reaction of 2-furylboronic acid with 2-bromopyridine-6-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Furyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(2-Furyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological activity.
Industry: Used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Contains a furan ring with a carboxylic acid group but lacks the pyridine ring.
2-Pyridinecarboxylic acid: Contains a pyridine ring with a carboxylic acid group but lacks the furan ring.
5-Butyl-2-pyridinecarboxylic acid: Similar structure but with a butyl group instead of a furan ring.
Uniqueness
6-(2-Furyl)pyridine-2-carboxylic acid is unique due to the presence of both a furan and a pyridine ring, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-(furan-2-yl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLGBKUWXGDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647056 | |
Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887981-91-1 | |
Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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